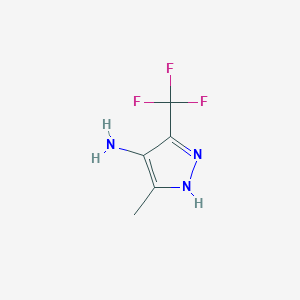

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Overview

Description

5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 5, and an amine (-NH₂) substituent at position 4 of the pyrazole ring. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility and ability to modulate biological activity through interactions with enzymes and receptors. Its synthesis often involves nitro-group reduction and alkylation steps, as demonstrated in the preparation of analogs like 5-methyl-3-(trifluoromethyl)-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine (compound 50a), which achieved a 96% yield via catalytic hydrogenation .

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound suitable for drug discovery . Its applications span inhibitors of glucose transporters (e.g., GLUT1) and antimycobacterial agents when hybridized with triazole moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This reaction can be carried out under solvent-free conditions or using solvents like ethanol or methanol at temperatures ranging from 0 to 78°C . The reaction mechanism involves the formation of a pyrazolone intermediate, which is then converted to the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions or the use of diketene as a starting material, yielding high purity and efficiency . These methods are designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, a series of pyrazole derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines, showing effective inhibition of cell growth at micromolar concentrations .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, compounds derived from pyrazole were tested for their anti-inflammatory activity using various assays, and several showed potent inhibition comparable to standard anti-inflammatory drugs .

Neuropharmacology

Cognitive Enhancement

this compound has been explored for its potential role as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE2A. This inhibition is hypothesized to enhance cognitive functions by increasing cyclic nucleotide signaling in the brain, which is crucial for learning and memory processes. Preclinical studies have shown that PDE2A inhibitors can improve cognitive performance in animal models, suggesting a pathway for treating neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield high purity and selectivity. For instance, methods involving methylhydrazine and trifluoroacetyl compounds have been documented, demonstrating effective yields and selectivity ratios . The following table summarizes various synthetic routes:

| Synthesis Method | Reagents Used | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Method A | Methylhydrazine + Trifluoroacetyl compound | 49% | 6:1 |

| Method B | Ethyl trifluoroacetate + Methylhydrazine | 86.5% | 96:4 |

Biological Activities

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies revealed that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Case Studies

-

Cognitive Impairment Treatment

A study focused on the effects of PDE2A inhibitors on cognitive deficits induced by MK-801 in rats demonstrated that administration of compounds similar to this compound significantly improved memory retention in passive avoidance tasks . -

Anti-inflammatory Drug Development

Research involving the synthesis of novel pyrazole derivatives showed that specific substitutions at the 5-position enhanced anti-inflammatory efficacy while reducing toxicity . This highlights the importance of structural modifications in optimizing therapeutic profiles.

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its therapeutic effects in medicine and its role as an enzyme inhibitor in biological research .

Comparison with Similar Compounds

The biological and physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are influenced by substituent variations. Below is a comparative analysis with structurally related pyrazole derivatives:

Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Trifluoromethyl Group (-CF₃): The presence of -CF₃ at position 3 (as in the target compound) improves metabolic stability and binding affinity to hydrophobic pockets in targets like GLUT1 . In contrast, its relocation to position 5 (e.g., 3-chloro-1-methyl-5-CF₃ analog) shifts applications toward agrochemical intermediates due to altered reactivity .

- Benzyl/Substituted Benzyl Groups: Addition of a 4-(trifluoromethyl)benzyl group (compound 50a) enhances selectivity for GLUT1 inhibition, achieving an IC₅₀ of <10 nM .

Biological Activity

5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the trifluoromethyl group (–CF₃) contributes to the compound's lipophilicity and influences its interaction with biological targets.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor . The trifluoromethyl substitution enhances the binding affinity to target proteins, which can lead to the modulation or inhibition of enzymatic activity. This property is crucial for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions .

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole scaffolds exhibit promising anticancer properties. For example, derivatives of this compound have been investigated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain analogs could significantly reduce cell viability in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory pathways. In one study, pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Additionally, compounds with similar pyrazole structures have been reported to possess antimicrobial properties against both bacterial and fungal pathogens. The broad-spectrum bioactivity includes antibacterial, antifungal, and even antiviral effects, making this class of compounds highly versatile in therapeutic applications .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of monomethylhydrazine derivatives, followed by oxidation and thiourea substitution . Optimization strategies include:

- Catalyst selection : Trifluoroacetic acid (TFA) as a catalyst improves reaction efficiency in toluene under reflux .

- Stepwise purification : Intermediate isolation (e.g., via column chromatography) ensures high-purity final products.

- Temperature control : Maintaining reflux conditions (~110°C) minimizes side reactions.

Q. How can NMR and X-ray crystallography validate the structural integrity of this compound?

- NMR analysis : Key signals include:

- X-ray crystallography : Single-crystal studies (e.g., space group , -factor = 0.031) resolve bond lengths (C–C = 1.39–1.45 Å) and angles, confirming planar pyrazole geometry .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

- Storage : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent decomposition.

- Stability assays : Monitor purity via HPLC under accelerated conditions (40°C, 75% humidity) over 4 weeks. Degradation products (e.g., hydrolyzed amines) can be identified using LC-MS .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, particularly in cancer and antimicrobial studies?

- Anticancer activity : Substitution at the pyrazole N1 position (e.g., 4-(trifluoromethyl)benzyl) enhances MCT1 inhibition (IC = 0.1 µM) by improving hydrophobic interactions with the target protein’s binding pocket .

- Antimicrobial activity : Halogenation (e.g., 4-chlorophenyl derivatives) increases potency against Mycobacterium tuberculosis (MIC = 2 µg/mL) due to improved membrane permeability .

- SAR analysis : Electron-withdrawing groups (e.g., CF) at C3 stabilize the pyrazole ring, while bulky substituents at C4 reduce metabolic clearance .

Q. How can computational methods like molecular docking elucidate the compound’s mechanism as a GLUT1 inhibitor?

- Docking protocols : Use AutoDock Vina with GLUT1’s crystal structure (PDB: 4PYP). Key steps:

- MD simulations : 100-ns trajectories reveal stable binding (RMSD < 2 Å) and highlight residues critical for inhibition .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Batch variability : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) .

- Assay conditions : Standardize protocols (e.g., MTT assay for cytotoxicity, 72-hour incubation) to minimize discrepancies. For example, conflicting antitubercular data may arise from differences in bacterial strain (H37Rv vs. clinical isolates) .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

Q. How can advanced spectroscopic techniques (e.g., HRMS, IR) detect trace impurities in synthesized batches?

- HRMS : Resolves isotopic patterns (e.g., [M+H] at m/z 324.2) and identifies impurities (e.g., unreacted intermediates at m/z 276.2) .

- IR spectroscopy : Bands at 1650 cm (C=O) and 1150 cm (C-F) confirm functional groups; deviations indicate hydrolysis or oxidation .

Q. Methodological Challenges

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side products (e.g., dimerization).

- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to enhance solubility and safety .

Q. How can crystallographic twinning or poor diffraction quality be addressed during structure determination?

- Data collection : Use high-energy synchrotron radiation (λ = 0.7 Å) to improve resolution (<1.0 Å).

- Twin refinement : SHELXL’s TWIN/BASF commands model overlapping lattices, reducing -factors from >10% to <5% .

Q. What in vitro and in vivo models are most suitable for evaluating the compound’s pharmacokinetics?

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-2-3(9)4(11-10-2)5(6,7)8/h9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWESVKQTXZFZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242158 | |

| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855343-08-7 | |

| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855343-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.